molecular formula C20H44N4O18S2 B1671431 G418 Disulfate CAS No. 108321-42-2

G418 Disulfate

Cat. No.: B1671431
CAS No.: 108321-42-2
M. Wt: 692.7 g/mol
InChI Key: UHEPSJJJMTWUCP-GZHZNGCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

G418 Disulfate, also known as Geneticin, is an aminoglycoside antibiotic that primarily targets the 70S and 80S ribosomes in both prokaryotic and eukaryotic cells . These ribosomes are essential for protein synthesis in cells .

Mode of Action

This compound acts by binding to the ribosome, thereby inhibiting protein synthesis . It prevents protein synthesis by blocking the elongation step in the translation process . This interference with protein synthesis leads to the production of non-functional or toxic peptides, which can result in cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway . By inhibiting the elongation step of translation, this compound disrupts the normal function of the ribosome, leading to incorrect peptide formation and ultimately, cell death .

Pharmacokinetics

It is known that the compound is soluble in water , suggesting that it could be readily absorbed and distributed in aqueous biological environments. The optimal concentration for selection and maintenance of resistant mammalian clones depends on the cell lines, media, growth conditions, and the quality of this compound .

Result of Action

The primary result of this compound’s action is the inhibition of protein synthesis, leading to cell death . This makes this compound a useful tool for selecting genetically engineered cells that express the neomycin resistance gene (neo), which confers resistance to G418 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the optimal concentration of this compound for selection of resistant clones in mammalian cells depends on the cell line used as well as on the plasmid carrying the resistance gene . Furthermore, this compound is stable for 8-10 days at 37°C , indicating that temperature can affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

G418 Disulfate plays a significant role in biochemical reactions. It interacts with both prokaryotic and eukaryotic ribosomes, specifically the 70S and 80S ribosomes . By binding to these ribosomes, this compound inhibits protein synthesis and elongation . This interaction is crucial for its function as a selective agent in genetic engineering.

Cellular Effects

This compound has a broad range of effects on various types of cells. It is toxic to bacteria, yeast, protozoans, and helminths . In mammalian cells, it can block peptide synthesis, thereby influencing cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 70S and 80S ribosomes, which are part of the protein synthesis machinery in cells . This binding inhibits the elongation step of protein synthesis, effectively blocking the production of proteins . This mechanism is similar to that of neomycin sulfate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The product is stable for two years when stored at 2-8°C . Its effects on cellular function can vary, depending on factors such as the cell type, media, growth conditions, and the cell’s metabolic rate and position in the cell cycle .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, bacteria and algae require 5 μg/mL or less, while animal cells may require 300-500 μg/mL . The optimal concentration for resistant clones selection in mammalian cells depends on the cell line used as well as on the plasmid carrying the resistance gene .

Metabolic Pathways

This compound is involved in the protein synthesis pathway in cells. It interacts with the 70S and 80S ribosomes, key components of this pathway

Subcellular Localization

The subcellular localization of this compound is likely to be at the ribosomes, given its mechanism of action . The literature does not provide specific information on any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: Geneticin sulfate is synthesized through a combination of fermentation and chemical synthesis. The bacterium Micromonospora rhodorangea produces the antibiotic, which is then isolated and purified . The fermentation process involves culturing the bacterium under specific conditions to maximize the yield of Geneticin sulfate.

Industrial Production Methods: Industrial production of Geneticin sulfate involves large-scale fermentation followed by extraction and purification processes. The antibiotic is typically produced in cGMP-compliant facilities to ensure high purity and consistency . The final product is available in both liquid and powder forms, with the liquid form being presolubilized in cell culture-grade water .

Chemical Reactions Analysis

Types of Reactions: Geneticin sulfate primarily undergoes substitution reactions due to its aminoglycoside structure. It can react with various reagents that target its amino and hydroxyl groups.

Common Reagents and Conditions: Common reagents used in reactions with Geneticin sulfate include acids, bases, and other nucleophiles. The reactions typically occur under mild conditions to prevent degradation of the antibiotic .

Major Products Formed: The major products formed from reactions involving Geneticin sulfate depend on the specific reagents and conditions used. For example, reactions with strong acids can lead to the formation of deaminated or dehydroxylated derivatives .

Properties

CAS No.

108321-42-2

Molecular Formula

C20H44N4O18S2

Molecular Weight

692.7 g/mol

IUPAC Name

(2S,5R)-2-[4,6-diamino-3-[(2R,6S)-3-amino-4,5-dihydroxy-6-(1-hydroxyethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

InChI

InChI=1S/C20H40N4O10.2H2O4S/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19;2*1-5(2,3)4/h6-19,24-30H,4-5,21-23H2,1-3H3;2*(H2,1,2,3,4)/t6?,7?,8?,9?,10?,11?,12?,13?,14-,15?,16?,17?,18-,19-,20-;;/m0../s1

InChI Key

UHEPSJJJMTWUCP-GZHZNGCLSA-N

SMILES

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O

Isomeric SMILES

CC([C@H]1C(C(C([C@@H](O1)OC2C(CC(C(C2O)O[C@H]3C(C([C@@](CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O

Appearance

Solid powder

Key on ui other cas no.

108321-42-2

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Geneticin G418;  Geneticin G-418;  Geneticin G 418;  Antibiotic G418; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
G418 Disulfate
Reactant of Route 2
G418 Disulfate
Reactant of Route 3
G418 Disulfate
Reactant of Route 4
Reactant of Route 4
G418 Disulfate
Reactant of Route 5
G418 Disulfate
Reactant of Route 6
G418 Disulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.